molecular formula C7H8O2 B1633637 Formaldehyde;phenol CAS No. 68130-83-6

Formaldehyde;phenol

Cat. No. B1633637
Key on ui cas rn: 68130-83-6
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
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Patent
US05470924

Procedure details

In one reactor methanol, formaldehyde and phenol are added as precursors to form a phenol formaldehyde mixture. In this reactor there also be added an aliphatic dicarboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C=O.[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[CH2:3]=[O:9].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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